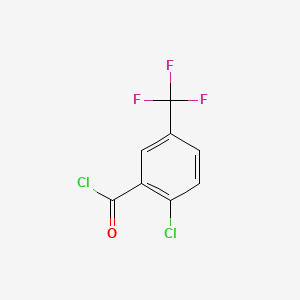

2-Chloro-5-(trifluoromethyl)benzoyl chloride

説明

Primary Chemical Identifiers

2-Chloro-5-(trifluoromethyl)benzoyl chloride is registered under the Chemical Abstracts Service registry number 657-05-6, establishing its unique chemical identity within the scientific literature. The compound's molecular formula is definitively established as C₈H₃Cl₂F₃O, with a precise molecular weight of 243.01 g/mol. The exact mass, determined through high-resolution mass spectrometry, is recorded as 241.951305 g/mol, providing the precise isotopic composition for analytical applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern on the benzene ring. The compound possesses an International Chemical Identifier key of FRARPACTAFPNNL-UHFFFAOYSA-N, serving as a unique digital fingerprint for database searches and chemical informatics applications. The simplified molecular-input line-entry system representation is documented as C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl, providing a linear notation for the molecular structure.

Alternative Nomenclature Systems

The compound is known by several synonymous names that reflect different nomenclature conventions and historical naming practices. The designation 4-Chloro-3-(chlorocarbonyl)benzotrifluoride emphasizes the trifluoromethyl substitution and the chlorocarbonyl functional group positioning. Another systematic name, 6-Chloro-alpha,alpha,alpha-trifluoro-m-toluoyl chloride, follows the traditional meta-substitution nomenclature system while incorporating the trifluoromethyl group designation.

The International Chemical Identifier string for this compound is documented as InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H, providing a standardized representation of the molecular connectivity and stereochemistry. This identifier enables unambiguous chemical structure communication across different software platforms and databases.

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARPACTAFPNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380773 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-05-6 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 657-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via Halogen Exchange Fluorination of Trichloromethyl Precursors

A widely reported and efficient method involves first synthesizing a trichloromethyl-substituted precursor, followed by halogen exchange fluorination to introduce the trifluoromethyl group.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 3-Methylpyridine + 60% H₂O₂, Glacial Acetic Acid, 70–80°C, 18–24 h | 3-Methylpyridine-N-oxide | Molar ratio 1:1–1.5 (3-methylpyridine:H₂O₂) |

| 2 | Chlorination | Benzoyl chloride as chlorinating agent, dichloromethane solvent, triethylamine as acid scavenger, reflux 3–4 h | 2-Chloro-5-methylpyridine | Molar ratio 1:1.4–1.6 (N-oxide:benzoyl chloride) |

| 3 | Radical Chlorination | Chlorine gas, azobisisobutyronitrile initiator (5–8% mass), o-dichlorobenzene solvent, 120–140°C, 18–20 h | 2-Chloro-5-trichloromethylpyridine | Continuous slow chlorine bubbling |

| 4 | Halogen Exchange Fluorination | Excess potassium fluoride, dimethyl sulfoxide solvent, hexadecyl trimethyl ammonium bromide phase transfer catalyst, rectification and purification | 2-Chloro-5-(trifluoromethyl)pyridine | Fluorination replaces chlorines with fluorines |

This method is adapted for benzoyl chloride derivatives by analogy, where the trichloromethylbenzoyl chloride intermediate undergoes fluorination to yield the trifluoromethylbenzoyl chloride.

- Methylethyl ketone peroxide is used as an initiator for radical chlorination, typically at 140°C for 20 hours, achieving high conversion rates.

- The halogen exchange fluorination step requires an excess of potassium fluoride and a phase transfer catalyst to facilitate fluorine incorporation.

- The overall process offers a high yield and safety under relatively mild conditions compared to direct fluorination methods.

Direct Chlorination Using Benzoyl Chloride Derivatives

Another preparation route involves direct chlorination of methyl-substituted benzoyl derivatives using benzoyl chloride as a chlorinating agent under controlled temperature and solvent conditions.

| Parameter | Details |

|---|---|

| Chlorinating Agent | 2,4,6-Triisopropyl-3-benzoyl chloride |

| Solvent | Dichloromethane |

| Temperature | -20 to 50°C (optimal 5–50°C) |

| Reaction Time | Dropwise addition over 2–4 h, then heat preservation for 1–3 h, followed by overnight reaction at 40–50°C |

| Molar Ratios | Chlorinating agent to 3-methylpyridine-N-oxide = 1–2:1 |

| Work-up | Water addition, steam distillation, dichloromethane extraction |

- The use of sterically hindered 2,4,6-triisopropyl-3-benzoyl chloride improves selectivity and yield (up to 95%) for 2-chloro-5-methylpyridine derivatives.

- Avoids the use of phosphorus oxychloride, reducing environmental concerns related to phosphorus-containing waste.

- The reaction temperature and dropwise addition rate are critical for controlling selectivity and minimizing by-products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Halogen Exchange Fluorination | Potassium fluoride, DMSO, phase transfer catalyst | 140 (chlorination), room temp (fluorination) | 18–20 h (chlorination), several hours (fluorination) | High (up to 90%) | High selectivity, mild conditions, scalable | Multi-step, requires handling of chlorine gas |

| Direct Chlorination | 2,4,6-Triisopropyl-3-benzoyl chloride, DCM | -20 to 50 | Dropwise addition 2–4 h + overnight | Up to 95 | High yield, avoids phosphorus reagents | Requires careful temperature control |

Summary and Expert Recommendations

The preparation of 2-chloro-5-(trifluoromethyl)benzoyl chloride is best achieved through a two-step sequence involving:

- Formation of the trichloromethyl intermediate via radical chlorination of the methyl precursor.

- Halogen exchange fluorination using potassium fluoride under phase transfer catalysis to introduce the trifluoromethyl group.

Alternatively, direct chlorination of methyl-substituted benzoyl derivatives with sterically hindered benzoyl chlorides offers a high-yielding and environmentally friendlier route.

For industrial applications, the halogen exchange fluorination method provides scalability and high selectivity, while the direct chlorination approach is recommended when minimizing hazardous waste is a priority.

化学反応の分析

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-5-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Produces substituted benzoyl derivatives.

Hydrolysis: Yields 2-chloro-5-(trifluoromethyl)benzoic acid.

Coupling Reactions: Forms biaryl compounds with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-chloro-5-(trifluoromethyl)benzoyl chloride is C₈H₃Cl₂F₃O, with a molecular weight of approximately 243.01 g/mol. The compound features a benzene ring substituted at the 2-position with a chlorine atom and at the 5-position with a trifluoromethyl group. The presence of these functional groups enhances its reactivity, making it a valuable building block in chemical synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for producing pharmaceuticals and agrochemicals.

- Pharmaceuticals : It is used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, it has been involved in the development of selective antagonists targeting P2X3 receptors, which are relevant in pain management therapies .

- Agrochemicals : The compound is utilized in creating herbicides and pesticides due to its ability to modify existing chemical structures for enhanced efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate for drugs with anti-inflammatory, antiviral, and anticancer properties. Its role in synthesizing compounds that exhibit potent biological activities has been documented in various studies.

- Case Study : Research indicates that derivatives synthesized from this compound have shown promising results in preclinical trials for treating neuropathic pain by modulating receptor activity .

Materials Science

This compound is also employed in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the development of polymers with specific properties.

- Heterocyclic Compounds : It acts as a building block for synthesizing heterocyclic systems such as pyrimidines and oxadiazoles, which are essential in developing new materials with tailored functionalities.

作用機序

The mechanism of action of 2-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .

類似化合物との比較

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoyl chloride

- 2-(Trifluoromethyl)benzoyl chloride

Uniqueness

2-Chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in nucleophilic substitution and coupling reactions .

生物活性

2-Chloro-5-(trifluoromethyl)benzoyl chloride is an organofluorine compound notable for its unique chemical structure, which includes both chlorine and trifluoromethyl groups. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in synthesizing bioactive molecules.

- Molecular Formula: C8H3ClF3O

- Molecular Weight: 227.56 g/mol

- Structure:

- The compound features a benzoyl chloride moiety substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological targets, including enzymes and receptors, facilitating the synthesis of compounds with therapeutic potential.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active molecules, including:

- Enzyme Inhibitors: It has been utilized in developing inhibitors for enzymes involved in critical biological pathways.

- Antimicrobial Agents: The compound's derivatives have shown promise against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer Agents: Research indicates that compounds derived from this compound exhibit anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibitors for key metabolic enzymes | |

| Antimicrobial | Effective against Mycobacterium species | |

| Anticancer | Potential anticancer properties |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.2 to 1 ng/ml .

- Enzyme Inhibition : Research highlighted that the trifluoromethyl group enhances the binding affinity of compounds to target enzymes, significantly increasing their inhibitory potency compared to non-fluorinated analogs. For instance, the incorporation of a trifluoromethyl group increased the potency for inhibiting serotonin uptake by sixfold .

Safety and Handling

Due to its reactive nature, safety precautions are essential when handling this compound:

- Protective Equipment : Gloves, goggles, and protective clothing should be worn.

- Storage Conditions : The compound should be stored in a cool, dry place away from incompatible substances.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-5-(trifluoromethyl)benzoyl chloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 2-chloro-5-(trifluoromethyl)benzoic acid (CAS: 657-05-6 precursor). React with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. Use catalytic dimethylformamide (DMF) to enhance reactivity .

- Step 2 : Reflux at 60–80°C for 4–6 hours. Monitor reaction completion via TLC or FT-IR (disappearance of -OH stretch at ~2500 cm⁻¹).

- Step 3 : Purify via vacuum distillation (b.p. 59–61°C at 1 mmHg) .

- Optimization : Adjust molar ratios (1:1.2 acid-to-SOCl₂) and inert gas (N₂/Ar) to suppress side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm aromatic substitution pattern (e.g., δ 7.5–8.5 ppm for aryl protons; trifluoromethyl group at δ 120–125 ppm in 13C) .

- FT-IR : Validate acyl chloride C=O stretch at ~1770 cm⁻¹ and absence of -OH bands .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 243.01 (C₈H₃Cl₂F₃O⁺) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

- Mechanistic Insight :

- The ortho-chloro and meta-trifluoromethyl groups create a highly electron-deficient aromatic ring, increasing the electrophilicity of the carbonyl carbon.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 2-chlorobenzoyl chloride) using Hammett plots. The CF₃ group (σₚ = 0.54) enhances reactivity 5–10× in reactions with amines .

- Computational Support : DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) at the carbonyl, favoring nucleophilic attack .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Case Study :

- Issue : Discrepancies in yields (40–85%) when reacting with primary amines.

- Resolution :

Solvent Effects : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis; avoid protic solvents (e.g., MeOH) .

Stoichiometry : Employ 1:1.5 (acyl chloride:amine) ratio to account for HCl scavenging (e.g., Et₃N).

Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., Schotten-Baumann conditions) .

- Validation : Replicate reactions under standardized conditions and compare with literature protocols .

Q. How can researchers mitigate safety risks associated with handling this compound?

- Safety Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。